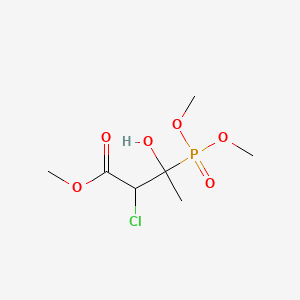
Triphenylstannyldiphenylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylstannyldiphenylmethylsilane is an organometallic compound with the molecular formula C31H28SiSn and a molecular weight of 547.34 g/mol . This compound is characterized by the presence of both tin (Sn) and silicon (Si) atoms, making it a unique entity in the realm of organometallic chemistry. It is primarily used for research purposes and has various applications in synthetic chemistry.
Preparation Methods
The synthesis of Triphenylstannyldiphenylmethylsilane typically involves the reaction of triphenyltin chloride with diphenylmethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent any unwanted side reactions.
Chemical Reactions Analysis
Triphenylstannyldiphenylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin and silicon species.
Substitution: The compound can undergo substitution reactions where the phenyl groups attached to tin or silicon are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin and silicon oxides, while substitution reactions can produce a variety of organometallic derivatives.
Scientific Research Applications
Triphenylstannyldiphenylmethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Triphenylstannyldiphenylmethylsilane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular signaling pathways and modulate enzyme activity .
Comparison with Similar Compounds
Triphenylstannyldiphenylmethylsilane can be compared with other similar organometallic compounds, such as:
Triphenylstannane (C18H15Sn): Similar to this compound, but lacks the silicon atom. It is used in organic synthesis and as a precursor for other organotin compounds.
Diphenylmethylsilane (C13H14Si): Contains silicon but lacks the tin atom. It is used in the synthesis of silicon-containing organic compounds.
Tetraphenyltin (C24H20Sn): Contains four phenyl groups attached to tin.
The uniqueness of this compound lies in its combination of both tin and silicon atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
363179-61-7 |
|---|---|
Molecular Formula |
C31H28SiSn |
Molecular Weight |
547.3 g/mol |
InChI |
InChI=1S/C13H13Si.3C6H5.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;3*1-2-4-6-5-3-1;/h2-11H,1H3;3*1-5H; |
InChI Key |
HCOASASIIXNLIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



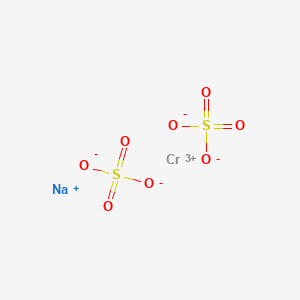
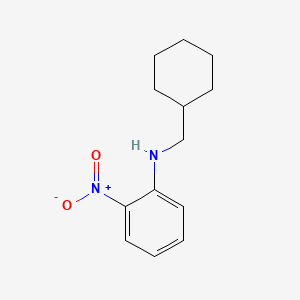
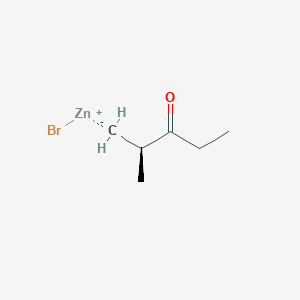

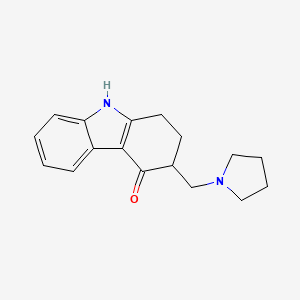



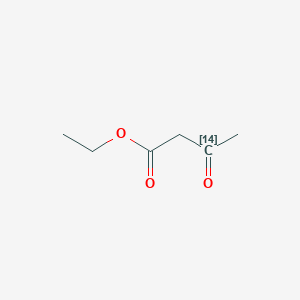
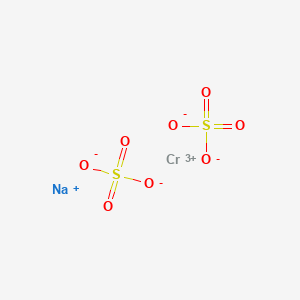
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
